N-(2-methoxyethyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
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Overview
Description
N-(2-methoxyethyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a methoxyphenyl group, and a tetrahydrocyclopenta[c]pyrazole core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps in the synthetic route may include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the alkylation of the piperidine ring with a methoxyphenylmethyl halide in the presence of a base.
Construction of the Tetrahydrocyclopenta[c]pyrazole Core: This can be accomplished through a series of cyclization reactions involving hydrazine derivatives and suitable diketones.
Final Coupling Reaction: The final step involves the coupling of the intermediate with 2-methoxyethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
N-(2-methoxyethyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may have potential as a bioactive molecule, with applications in the study of cellular processes and signaling pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, including its activity as a drug candidate for various diseases.
Industry: It may find applications in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific receptors, enzymes, or other proteins, modulating their activity.
Pathways Involved: It may influence various cellular signaling pathways, leading to changes in gene expression, protein synthesis, and other cellular processes.
Comparison with Similar Compounds
N-(2-methoxyethyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can be compared with other similar compounds, such as:
This compound analogs: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Other Piperidine Derivatives:
Methoxyphenyl Compounds: Compounds containing a methoxyphenyl group may exhibit similar chemical reactivity, but their biological activity can vary depending on the rest of the molecule.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O3/c1-30-15-14-28(24(29)23-20-7-5-8-21(20)25-26-23)16-18-10-12-27(13-11-18)17-19-6-3-4-9-22(19)31-2/h3-4,6,9,18H,5,7-8,10-17H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNVNIOTUHXAHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1CCN(CC1)CC2=CC=CC=C2OC)C(=O)C3=NNC4=C3CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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